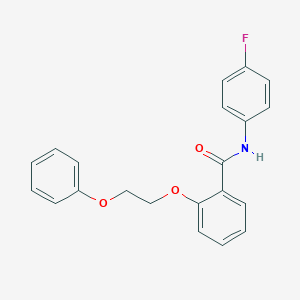![molecular formula C17H19NO2 B495663 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety linked to a butanamide group through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkyl halide under basic conditions. For example, biphenyl-4-ol can be reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(biphenyl-4-yloxy)butane.
Amidation: The next step involves the conversion of the biphenyl ether to the corresponding amide. This can be achieved by reacting 4-(biphenyl-4-yloxy)butane with methylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.
科学研究应用
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets and pathways in the body.
Industry: The compound is used in the production of polymers, particularly liquid crystals, where it imparts high thermal stability.
作用机制
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can be compared with other similar compounds, such as:
4,4’-Biphenol: An aromatic organic compound used in the production of polymers and liquid crystals.
Biphenyl-4-carboxylic acid: A biphenyl derivative used as an intermediate in organic synthesis.
4-Bromobiphenyl: A halogenated biphenyl derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the biphenyl moiety with an amide group, allowing it to participate in a wide range of chemical reactions and interactions.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34g/mol |
IUPAC 名称 |
N-methyl-2-(4-phenylphenoxy)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(17(19)18-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI 键 |
SPDOQPISDSHYPP-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
规范 SMILES |
CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(Methylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B495583.png)
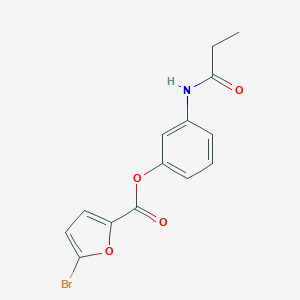
![N-[2-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B495591.png)
![1-[4-(2-Methoxyethoxy)benzoyl]-4-methylpiperidine](/img/structure/B495592.png)
![3,4,5-trimethoxy-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B495593.png)
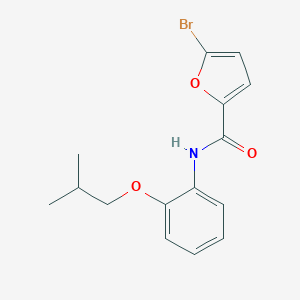
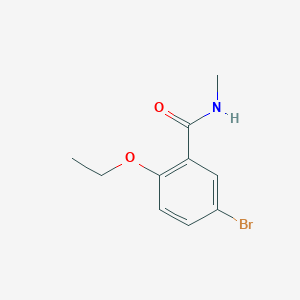
![2-{[4-(2-methoxyethoxy)benzoyl]amino}-N,N-dimethylbenzamide](/img/structure/B495596.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495597.png)
![2-isopropoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B495598.png)
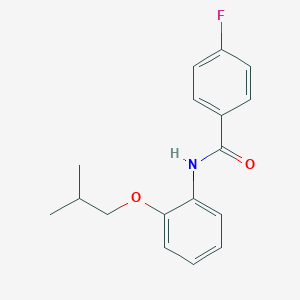
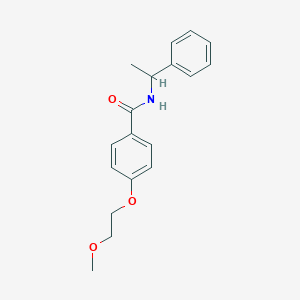
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-isopropoxybenzamide](/img/structure/B495602.png)
